![molecular formula C12H16O2 B8122830 Tricyclodecenyl acetate](/img/structure/B8122830.png)
Tricyclodecenyl acetate
Overview
Description
Tricyclodecenyl acetate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery
It is utilized in drug discovery, specifically in lead finding, target-templated in situ chemistry, proteomics, and DNA research (Kolb & Sharpless, 2003).
Catalyst in Polymerization
The compound serves as a catalyst in the low-pressure copolymerization of CO2 and cyclohexene oxide to produce poly(cyclohexene carbonate) (Kember, White, & Williams, 2009).
Perfume Formulation
It can be used to synthesize formic-acetic and formic-propionic acid diesters, which have pleasant odors and are used in perfume formulations (Mamedov & Makhmudova, 2013). Additionally, tricyclic diesters like tricyclodec-3,8-diyl diacetate are used in perfume compositions for their pleasant smell and citrus scent (Mamedov, Makhmudova, Rasulova, & Abdullaeva, 2018).
Chemotaxonomical Markers
Triterpenyl acetates, related to tricyclodecenyl acetate, have potential as biomarkers in soil for tracking past vegetation changes in palaeoenvironmental studies (Lavrieux et al., 2011).
Chemical Synthesis
Tricyclodecenone is obtained with high selectivity in the presence of palladium(II) acetate and benzoquinone, showcasing its role in chemical synthesis processes (Skumov & Balbolov, 2000).
Medicinal Applications
Tricyclic drugs, a category related to this compound, are significant in treating depressive disorders, improving cognitive functioning and affects early in the treatment (Katz et al., 1987).
Environmental Analysis
Techniques involving triclocarban, a compound related to this compound, are used to analyze environmental samples for contaminants like triclocarban, indicating its application in environmental science (Halden & Paull, 2004).
properties
IUPAC Name |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQNSFGUOIKFF-FTLHOPIBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@H]2C[C@@H]1C3C2C=CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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